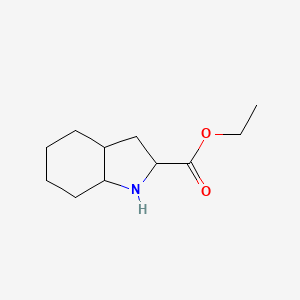

Ethyl octahydro-1h-indole-2-carboxylate

描述

Structure

3D Structure

属性

CAS 编号 |

79799-08-9 |

|---|---|

分子式 |

C11H19NO2 |

分子量 |

197.27 g/mol |

IUPAC 名称 |

ethyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C11H19NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h8-10,12H,2-7H2,1H3 |

InChI 键 |

ULGUQTOELKSOAJ-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C1CC2CCCCC2N1 |

产品来源 |

United States |

Synthetic Methodologies for Ethyl Octahydro 1h Indole 2 Carboxylate

Catalytic Hydrogenation Approaches

Catalytic hydrogenation represents the most direct and atom-economical approach to access the ethyl octahydro-1H-indole-2-carboxylate core. This method involves the reduction of the aromatic rings of an ethyl indole-2-carboxylate (B1230498) precursor using hydrogen gas in the presence of a metal catalyst.

The complete reduction of ethyl indole-2-carboxylate to its octahydro- derivative is a challenging transformation due to the high resonance stability of the indole (B1671886) nucleus. nih.gov The process requires forcing conditions and carefully selected catalytic systems to achieve full saturation of both the pyrrole (B145914) and benzene (B151609) rings without leading to unwanted side reactions or catalyst poisoning by the resulting amine product. nih.gov

The hydrogenation proceeds in stages, typically with the initial reduction of the 2,3-double bond of the pyrrole ring to form an indoline (B122111) intermediate, followed by the more challenging saturation of the benzene ring to yield the final octahydroindole product. nih.govresearchgate.net The choice of catalyst, solvent, and reaction conditions is critical to drive the reaction to completion. nih.gov For instance, the use of hexafluoroisopropanol (HFIP) as a solvent has been shown to be effective for the complete hydrogenation of indole derivatives, providing selective access to cis-fused octahydroindoles. nih.govacs.org

Platinum and palladium are the most commonly employed catalysts for the hydrogenation of indoles, each exhibiting distinct activities and selectivities.

Platinum-based catalysts , such as Platinum on carbon (Pt/C), are highly active for the hydrogenation of the indole ring system. nih.gov However, their high activity can sometimes lead to over-reduction and challenges in controlling selectivity, particularly when only partial hydrogenation to the indoline is desired. nih.gov For the synthesis of the fully saturated octahydroindole, this high activity is advantageous, often employed under acidic conditions to facilitate the disruption of the indole's aromaticity and promote reduction. nih.gov

The table below summarizes findings from various studies on the catalytic hydrogenation of indole derivatives, highlighting the conditions used to achieve saturation.

| Precursor | Catalyst | Solvent | Conditions | Product | Yield/Selectivity | Reference |

|---|---|---|---|---|---|---|

| N-protected Indoles | Ru((R,R)-SINpEt)2 | Dichloromethane | 50 bar H2, 40 °C, 24 h | Chiral Octahydroindoles | High yields, good ee/de | nih.gov |

| Unprotected Indoles | Pt/C with p-toluenesulfonic acid | Water | Not specified | Indolines (can be over-reduced to octahydroindoles) | Excellent yields for indolines | nih.gov |

| N-ethylindole | 5 wt% Ru/Al2O3 | Not specified | 9 MPa, 160–190 °C | Octahydro-N-ethylindole | Sequential hydrogenation | researchgate.net |

| N-acetylindoles | [Rh(nbd)2]SbF6 / PhTRAP | Toluene | 20 atm H2, 60 °C, 24 h | Chiral Indolines | Up to 95% ee | researchgate.net |

Achieving stereochemical control during the hydrogenation of ethyl indole-2-carboxylate is crucial, as the resulting octahydroindole scaffold contains multiple stereocenters. The fusion of the two rings can result in either a cis or trans diastereomer, with the cis isomer often being the thermodynamically favored product. nih.gov

Asymmetric hydrogenation using chiral catalysts allows for the synthesis of enantiomerically enriched octahydroindoles. Ruthenium-N-heterocyclic carbene (Ru-NHC) complexes, for example, have been successfully employed for the highly enantioselective and diastereoselective complete hydrogenation of protected indoles, yielding chiral octahydroindoles with control over up to five stereocenters. nih.govacs.org Similarly, rhodium complexes with chiral bisphosphine ligands like PhTRAP have been developed for the asymmetric hydrogenation of N-protected indoles to produce chiral indolines with high enantiomeric excess, which are precursors to saturated systems. researchgate.net The choice of protecting group on the indole nitrogen, the chiral ligand, and the reaction conditions all play a pivotal role in determining the stereochemical outcome of the reduction. clockss.org

| Catalyst System | Substrate Type | Key Outcome | Stereoselectivity | Reference |

|---|---|---|---|---|

| Ru-NHC Complex | N-protected Indoles | Complete hydrogenation to chiral octahydroindoles | High enantioselectivity and diastereoselectivity | nih.govacs.org |

| [Ir(P–OP)]+ Complexes | Unprotected Indoles | Asymmetric hydrogenation to chiral indolines | High enantioselectivities (up to 91% ee) | rsc.org |

| Rhodium-PhTRAP Complex | N-protected Indoles | Asymmetric hydrogenation to chiral indolines | High enantiomeric excesses (up to 98% ee) | researchgate.net |

| Ir-ZhaoPhos Complex | Unprotected Indoles | Asymmetric hydrogenation to chiral indolines | Excellent stereoselectivities (86–99% ee) | chinesechemsoc.org |

Multi-Step Synthetic Strategies

Beyond direct hydrogenation, multi-step sequences provide alternative and often more flexible routes to the octahydroindole scaffold, allowing for greater substitution diversity.

While direct hydrogenation is common, strategies involving Michael addition reactions can be employed to construct the carbocyclic portion of the octahydroindole system. In these routes, a suitable nitrogen-containing nucleophile, which will ultimately form the pyrrolidine (B122466) ring, is added to an α,β-unsaturated carbonyl compound in a conjugate addition. The resulting intermediate can then be further manipulated and cyclized to form the bicyclic core. This approach offers a powerful method for C-C bond formation and the introduction of specific functionalities prior to the final ring-closing steps.

The formation of the bicyclic octahydroindole skeleton is the cornerstone of many multi-step syntheses. Various cyclization reactions have been developed to construct this framework. Intramolecular 1,3-dipolar cycloadditions have been presented as a concise method for the diastereoselective synthesis of substituted octahydroindoles. acs.org Another powerful strategy is the intramolecular Diels-Alder reaction, where a diene and a dienophile tethered within the same molecule react to form the fused ring system. acs.org For instance, the intramolecular Diels-Alder reaction of 2-amidofurans has been developed as a method for forming octahydroindole alkaloids. acs.org Furthermore, acid-catalyzed cascade reactions can lead to complex polycyclic indole scaffolds, demonstrating the utility of cyclization strategies in generating molecular complexity from simpler precursors. mdpi.com These methods provide access to highly functionalized octahydroindole cores that may be difficult to obtain through direct hydrogenation.

Deracemization and Optical Resolution Techniques for Enantiomerically Pure Synthesis

The production of single enantiomers of this compound is crucial for its application in pharmaceuticals, where stereochemistry often dictates biological activity. Both deracemization and optical resolution are employed to separate racemic mixtures of this compound or its precursors.

Optical resolution via the formation of diastereomeric salts is a classical and effective method. This technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Due to their different physical properties, these diastereomers can be separated by methods such as fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomer. For the resolution of octahydro-1H-indole-2-carboxylic acid derivatives, acidic resolving agents are particularly useful.

A notable example is the use of 10-camphorsulfonic acid for the resolution of this compound. The process involves the formation of diastereomeric salts, which can then be separated to isolate the desired enantiomer.

Enzymatic resolution represents a greener and often more selective alternative to classical chemical resolution. This method utilizes the stereoselectivity of enzymes to differentiate between the enantiomers of a racemic mixture. While specific enzymatic resolution protocols for the ethyl ester are not extensively detailed in the reviewed literature, the principle is well-established for the parent carboxylic acid. For instance, enzymes can selectively hydrolyze one enantiomer of an N-protected octahydro-1H-indole-2-carboxylate ester, allowing for the separation of the unreacted ester enantiomer from the hydrolyzed acid of the other enantiomer.

Interactive Table: Chiral Resolution Techniques

| Technique | Resolving Agent/Enzyme | Principle |

|---|---|---|

| Classical Resolution | 10-camphorsulfonic acid | Formation and separation of diastereomeric salts. |

| Enzymatic Resolution | Lipases/Esterases (on related substrates) | Selective enzymatic reaction on one enantiomer. |

Advanced Synthetic Protocols

Advanced synthetic methods for this compound focus on achieving high levels of stereocontrol, employing strategic use of protecting groups, and developing efficient reaction cascades to construct the core structure.

The octahydro-1H-indole-2-carboxylate scaffold contains multiple stereocenters, making its stereocontrolled synthesis a significant challenge. Enantioselective and diastereoselective methods are therefore highly sought after.

Diastereoselectivity is often addressed during the reduction of the indole or indoline precursor. Catalytic hydrogenation of the indole ring of ethyl indole-2-carboxylate is a common method to produce the saturated octahydroindole core. The choice of catalyst, solvent, and reaction conditions can influence the stereochemical outcome, leading to a predominance of either the cis- or trans-fused ring system. For example, specific catalysts can direct the addition of hydrogen from one face of the molecule, resulting in a diastereomerically enriched product.

Enantioselective synthesis aims to produce a single enantiomer directly, avoiding the need for resolution. This can be achieved through the use of chiral catalysts or chiral auxiliaries. While specific enantioselective syntheses of this compound are proprietary or part of larger synthetic routes for specific drug molecules, the synthesis of specific stereoisomers like (2S, 3aR, 7aS)-octahydro-1H-indole-2-carboxylic acid highlights the feasibility of such approaches. These methods often involve asymmetric transformations at key steps to set the desired stereochemistry.

In the multi-step synthesis of this compound and its derivatives, the strategic use of protecting groups for the indole nitrogen and the carboxylic acid is essential. These groups prevent unwanted side reactions and can influence the reactivity and stereoselectivity of certain transformations.

Carboxylic Acid Protection: The carboxylic acid functionality is typically protected as an ester. The ethyl ester in the target molecule itself serves as a protecting group. However, in synthetic routes starting from the corresponding carboxylic acid, esterification is a key step. Different ester groups can be chosen based on the desired cleavage conditions. For instance, a tert-butyl ester is readily cleaved under acidic conditions, while a benzyl (B1604629) ester can be removed by hydrogenolysis.

Interactive Table: Common Protecting Groups

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

|---|---|---|---|

| Indole Nitrogen | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) |

| Benzyloxycarbonyl | Cbz, Z | Hydrogenolysis (e.g., H₂, Pd/C) | |

| Acetyl | Ac | Basic or acidic hydrolysis | |

| Benzoyl | Bz | Basic hydrolysis | |

| Benzyl | Bn | Hydrogenolysis | |

| Carboxylic Acid | Methyl ester | - | Acidic or basic hydrolysis |

| Ethyl ester | - | Acidic or basic hydrolysis | |

| tert-Butyl ester | - | Acidic conditions | |

| Benzyl ester | - | Hydrogenolysis |

Cascade Annulation Reactions for Related Scaffolds

Cascade annulation reactions are powerful tools in organic synthesis for the rapid construction of complex polycyclic systems from simple precursors in a single operation. While specific cascade reactions leading directly to the this compound scaffold are not prominently reported, numerous methodologies exist for the synthesis of related fused indole structures, demonstrating the potential of this approach.

These reactions often employ transition metal catalysts, such as rhodium, gold, or palladium, to initiate a sequence of bond-forming events. For example, rhodium-catalyzed cascade annulations of indoles with alkynediones have been used to construct functionalized tetrahydrocarbazole frameworks. Similarly, gold-catalyzed cascade cyclizations of conjugated diynes can provide direct access to other fused indole derivatives.

Palladium-catalyzed domino reactions are also widely used to synthesize 3,4-fused tricyclic indole skeletons. These reactions can involve sequences such as carbopalladation followed by C-H amination. The development of such cascade reactions for the synthesis of octahydroindole scaffolds would represent a significant advancement in terms of efficiency and atom economy.

Chemical Reactivity and Derivatization Pathways of Ethyl Octahydro 1h Indole 2 Carboxylate

Ester Hydrolysis and Carboxylic Acid Formation

The conversion of ethyl octahydro-1H-indole-2-carboxylate to its corresponding carboxylic acid, octahydro-1H-indole-2-carboxylic acid, is a fundamental transformation, typically achieved through hydrolysis. This reaction can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed hydrolysis is a reversible reaction performed by heating the ester with a dilute mineral acid, such as hydrochloric acid or sulfuric acid, in an excess of water. libretexts.org The synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole-2-carboxylic acid hydrochloride can be accomplished via acid hydrolysis of the corresponding ethyl ester. google.com For instance, treatment with a 3N solution of HCl in anhydrous ethyl acetate (B1210297) can yield the hydrochloride salt of the carboxylic acid. nih.gov

Alkaline hydrolysis, or saponification, is often preferred as it is an irreversible process, which tends to lead to more complete conversion. libretexts.org This method involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521). The reaction yields the carboxylate salt, which can then be neutralized with a strong acid in a subsequent step to furnish the free carboxylic acid. libretexts.org The alkaline hydrolysis of the related aromatic compound, ethyl indole-2-carboxylate (B1230498), to yield indole-2-carboxylic acid is a well-established procedure. orgsyn.org

| Condition | Catalyst/Reagent | Solvent | Key Features | Product Form | Reference |

|---|---|---|---|---|---|

| Acid-Catalyzed | Dilute HCl or H₂SO₄ | Water (excess) | Reversible reaction; requires excess water to drive to completion. | Carboxylic Acid (or hydrochloride salt) | libretexts.orgnih.gov |

| Base-Catalyzed (Saponification) | NaOH or KOH | Water/Alcohol Mixture | Irreversible reaction; generally proceeds to completion. | Carboxylate Salt (requires acidification for free acid) | libretexts.orgorgsyn.org |

Functional Group Interconversions on the Ester Moiety

The ethyl ester functionality is a versatile handle for a variety of chemical transformations, allowing for the synthesis of amides, hydrazides, and other derivatives.

Amidation: The direct conversion of the ester to an amide can be achieved by heating with an amine, although this reaction can be slow. More commonly, the ester is first hydrolyzed to the carboxylic acid (as described in section 3.1), which is then coupled with an amine using a peptide coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govmdpi.com The direct amidation of esters can also be catalyzed by various reagents under specific conditions. organic-chemistry.org For a related N-protected indoline (B122111) system, the carboxylic acid was activated with isobutyl chloroformate, followed by ammonolysis with ammonia (B1221849) gas to yield the corresponding trans-indoline-2-carboxamide. clockss.org

Hydrazinolysis: This reaction involves the conversion of the ester to a carbohydrazide (B1668358) (also known as an acid hydrazide) by reacting it with hydrazine (B178648) hydrate. This transformation is well-documented for the related aromatic compound, ethyl indole-2-carboxylate, which readily forms indole-2-carbohydrazide when treated with hydrazine hydrate, often in an alcohol solvent like ethanol. mdpi.comresearchgate.net The resulting hydrazide is a useful intermediate for synthesizing more complex heterocyclic systems. researchgate.net

| Starting Material | Reagent | Solvent | Condition | Product | Reference |

|---|---|---|---|---|---|

| Ethyl 1H-indole-2-carboxylate | Hydrazine Hydrate | Ethanol | Reflux | 1H-indole-2-carbohydrazide | researchgate.net |

| Ethyl or Methyl Indole-2-carboxylate | Hydrazine Hydrate | Not specified | Not specified | Indol-2-carbohydrazide | mdpi.com |

The secondary amine (N-1) of the octahydroindole ring is a nucleophilic center and readily undergoes alkylation and acylation reactions. While specific examples for this compound are sparse in readily available literature, the reactivity can be inferred from extensive studies on its aromatic and partially saturated analogues, such as ethyl indole-2-carboxylate and indolines. nih.gov

N-Alkylation: The alkylation of the indole (B1671886) nitrogen typically requires a base to deprotonate the N-H group, forming a more nucleophilic indole anion, which then reacts with an alkylating agent (e.g., an alkyl halide). google.com Common bases used for related indole esters include potassium hydroxide (KOH) in solvents like acetone (B3395972) or DMSO. mdpi.com For example, reacting ethyl indole-2-carboxylate with allyl bromide or benzyl (B1604629) bromide in the presence of aqueous KOH in acetone affords the corresponding N-alkylated esters in excellent yields. mdpi.com Iron complexes have also been shown to catalyze the N-alkylation of indolines with alcohols. nih.gov Selective N-alkylation of a related precursor with ethyl bromoacetate (B1195939) was achieved using sodium bicarbonate in acetonitrile. google.com

N-Acylation: The introduction of an acyl group onto the nitrogen atom can be accomplished using various acylating agents like acid chlorides or anhydrides. clockss.orgnih.gov Direct acylation of indoles with carboxylic acids has been achieved using boric acid as a catalyst. clockss.org A highly chemoselective N-acylation of indoles has also been developed using thioesters as a stable acyl source in the presence of a base like cesium carbonate. nih.gov For related indoline systems, protection of the nitrogen with an acyl group, such as the t-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate, is a common strategy in multi-step synthesis. clockss.org

| Substrate | Reagent(s) | Base/Catalyst | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Ethyl indole-2-carboxylate | Allyl Bromide | aq. KOH | Acetone | N-Alkylation | mdpi.com |

| Ethyl indole-2-carboxylate | Benzyl Bromide | aq. KOH | Acetone | N-Alkylation | mdpi.com |

| Indole | Carboxylic Acids | Boric Acid | Mesitylene | N-Acylation | clockss.org |

| 3-Methyl-1H-indole | S-methyl butanethioate | Cs₂CO₃ | Xylene | N-Acylation | nih.gov |

| Indoline | Benzyl Alcohol | Tricarbonyl(cyclopentadienone) iron complex | TFE | N-Alkylation | nih.gov |

Formation of Key Intermediates for Downstream Synthesis

This compound is a versatile scaffold in organic synthesis, primarily utilized for its capacity to be transformed into crucial intermediates for the preparation of complex pharmaceutical agents. Its derivatization pathways are strategically designed to modify the core structure, enabling the synthesis of targeted molecules with specific stereochemistry and functionality. A significant application of this compound is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Trandolapril.

The conversion of N-protected derivatives of this compound into key intermediates involves specific, high-yield reactions. For instance, the synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole-2-carboxylic acid, a vital building block for Trandolapril, relies on the strategic manipulation of its ethyl ester precursor. google.comgoogle.com

A critical step in this pathway is the removal of the N-protecting group from a precursor molecule like (2S,3aR,7aS)-Ethyl 1-((S)-1 phenylethyl)octahydro-1H-indole-2-carboxylate. This is typically achieved through hydrogenolysis. The reaction cleaves the N-a-methylbenzyl group, yielding the hydrochloride salt of ethyl (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylate. google.com This resulting salt is a key soluble intermediate that facilitates purification and handling before the final hydrolysis step.

The subsequent conversion of this ethyl ester intermediate to the corresponding carboxylic acid is accomplished via acid hydrolysis. This process effectively removes the ethyl group from the carboxylate function, affording the final desired intermediate, (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid, as its hydrochloride salt. google.com This carboxylic acid is the immediate precursor that is coupled with another amino acid ester to form the final active pharmaceutical ingredient.

The table below outlines the transformation of the N-protected ethyl ester to the final carboxylic acid intermediate, highlighting the reagents and conditions involved.

Table 1: Synthesis of (2S, 3aR, 7aS)-Octahydro-1H-Indole-2-Carboxylic Acid Intermediate

| Step | Starting Material | Reaction | Reagents & Conditions | Product (Key Intermediate) |

|---|---|---|---|---|

| 1 | (2S,3aR,7aS)-Ethyl 1-((S)-1 phenylethyl)octahydro-1H-indole-2-carboxylate | Debenzylation (Hydrogenolysis) | Palladium on carbon (Pd/C) or Palladium hydroxide on carbon, Hydrogen gas (H₂), Ethanol, Hydrogen chloride (HCl) | Hydrochloride salt of Ethyl (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylate google.com |

This two-step process demonstrates a robust pathway for generating a key carboxylic acid intermediate from its ethyl ester precursor. The choice of reagents, particularly the use of catalytic hydrogenation for deprotection and standard acid hydrolysis, represents an efficient and scalable method in pharmaceutical manufacturing. google.com The resulting octahydro-1H-indole-2-carboxylic acid is then available for subsequent peptide coupling reactions in the synthesis of more complex molecules. google.comgoogle.com

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of ethyl octahydro-1H-indole-2-carboxylate in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecule's atomic arrangement can be constructed.

Proton (¹H) NMR Applications in Stereochemical Analysis

Proton NMR (¹H NMR) is particularly powerful for defining the relative stereochemistry of the chiral centers within the octahydroindole ring system. The coupling constants (J-values) between adjacent protons are dihedral angle-dependent, as described by the Karplus equation. This relationship allows for the determination of the spatial orientation of substituents on the ring.

For this compound, the protons on the saturated carbocyclic and pyrrolidine (B122466) rings give rise to a complex set of signals in the aliphatic region of the spectrum. The stereochemical configuration, particularly at the C2, C3a, and C7a positions, significantly influences the chemical shifts and coupling patterns of these protons. Detailed analysis of these multiplets, often requiring two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), helps to establish the connectivity and relative stereochemistry of the protons.

Interactive Data Table: Representative ¹H NMR Data

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | Data not available | Data not available | Data not available |

| H-3a | Data not available | Data not available | Data not available |

| H-7a | Data not available | Data not available | Data not available |

| -OCH₂CH₃ | Data not available | Data not available | Data not available |

| -OCH₂CH₃ | Data not available | Data not available | Data not available |

| Ring Protons | Data not available | Data not available | Data not available |

Carbon (¹³C) NMR for Backbone and Functional Group Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its local electronic environment.

The carbonyl carbon of the ethyl ester group is typically observed at the downfield end of the spectrum (around 170-175 ppm). The carbons of the ethyl group (-OCH₂CH₃) will appear at characteristic chemical shifts, as will the carbons of the saturated bicyclic ring system. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the assignment of the carbon signals.

Interactive Data Table: Representative ¹³C NMR Data

| Carbon | Chemical Shift (ppm) |

| C=O | Data not available |

| -OC H₂CH₃ | Data not available |

| -OCH₂C H₃ | Data not available |

| C-2 | Data not available |

| C-3 | Data not available |

| C-3a | Data not available |

| C-4 | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| C-7 | Data not available |

| C-7a | Data not available |

Advanced NMR Techniques for Conformational and Dynamic Studies

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for investigating the conformational preferences and dynamic behavior of the flexible octahydroindole ring system. NOESY experiments detect through-space interactions between protons that are in close proximity, providing valuable information about the molecule's three-dimensional folding. This data can be used to determine the preferred chair or boat conformations of the six-membered ring and the envelope or twist conformations of the five-membered ring.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the molecular formula of this compound (C₁₁H₁₉NO₂), distinguishing it from other compounds with the same nominal mass.

Interactive Data Table: HRMS Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | Data not available | Data not available |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar molecules like this compound. In ESI-MS, the molecule is typically observed as a protonated species, [M+H]⁺. The fragmentation of this ion can be induced (e.g., through collision-induced dissociation, CID) to produce a characteristic pattern of fragment ions. The analysis of these fragments can provide valuable information about the structure of the molecule, such as the loss of the ethyl group or fragmentation of the bicyclic ring system.

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity and separating the various isomers of this compound and its parent compound, Octahydro-1H-indole-2-carboxylic acid. Due to the absence of a strong chromophore in the saturated ring system, conventional UV detection is not effective. Consequently, methods have been developed utilizing a universal detector, such as a Refractive Index Detector (RID), which is sensitive to changes in the refractive index of the eluent. researchgate.netmdpi.com

A stability-indicating reverse-phase HPLC method has been developed and validated for the quantitative analysis of isomers related to Octahydro-1H-indole-2-carboxylic acid, the key intermediate in the synthesis of this compound. researchgate.netlongdom.org This methodology is directly applicable to the ethyl ester for purity assessment and isomer quantification.

The method was optimized to achieve effective separation of the main compound from its three potential diastereomers. The primary challenge was the compound's non-chromophoric nature, necessitating the use of a Refractive Index Detector. longdom.org The method was validated according to ICH (International Council for Harmonisation) guidelines, demonstrating its accuracy, linearity, precision, and robustness. patsnap.com

Table 1: HPLC Method Parameters for Isomer Separation

| Parameter | Condition | Source |

|---|---|---|

| Stationary Phase | C18 column (Inertsil ODS-4, 250 mm × 4.6 mm, 5 µm) | patsnap.com |

| Mobile Phase | 10 mM Potassium Phosphate Buffer (pH 3.0) | longdom.org |

| Flow Rate | 1.5 mL/min | patsnap.com |

| Column Temperature | 35°C | patsnap.com |

| Detector | Refractive Index Detector (RID) | researchgate.netlongdom.org |

| Run Time | 35 minutes | longdom.org |

Validation studies confirmed the method's reliability. Linearity was established from the Limit of Quantification (LOQ) to 150% of the target concentration, with a correlation coefficient (r²) greater than 0.999 for all isomers. The recovery rates for all isomers were found to be within the range of 93.9% and 107.9%. researchgate.netpatsnap.com

Table 2: Method Validation Data

| Validation Parameter | Result | Source |

|---|---|---|

| Linearity (r²) | > 0.999 | researchgate.netpatsnap.com |

| Accuracy (% Recovery) | 93.9% - 107.9% | researchgate.netpatsnap.com |

| Limit of Detection (LOD) | ~0.006 mg/mL | researchgate.netpatsnap.com |

| Limit of Quantification (LOQ) | 0.022 mg/mL - 0.024 mg/mL | researchgate.netpatsnap.com |

The molecule of Octahydro-1H-indole-2-carboxylic acid possesses three chiral centers, leading to the possibility of four pairs of enantiomers (eight stereoisomers in total). researchgate.netlongdom.org The (2S,3aS,7aS) stereoisomer is a critical starting material for the synthesis of the ACE inhibitor Perindopril. longdom.org Assessing the enantiomeric and diastereomeric purity is therefore crucial.

While the aforementioned reversed-phase method effectively separates the diastereomers, the separation of enantiomers requires chiral chromatography. Chiral stationary phases (CSPs) are employed in HPLC to resolve enantiomeric pairs. researchgate.net Although a specific chiral HPLC method for this compound was not detailed in the searched literature, methods for closely related structures like (R,S)-ethyl indoline-2-carboxylate have been successfully developed, demonstrating the applicability of chiral HPLC for this class of compounds. researchgate.net Such methods are fundamental for controlling the stereochemical purity of the final active pharmaceutical ingredients derived from these intermediates.

Based on a thorough review of available scientific literature, it is not possible to provide a detailed article on the computational and theoretical investigations of This compound that strictly adheres to the requested outline.

The available research data, including quantum chemical calculations, molecular modeling, and reaction mechanism studies, primarily focuses on the aromatic precursor, Ethyl 1H-indole-2-carboxylate , and its derivatives. The "octahydro-" prefix in the requested compound indicates a fully saturated bicyclic ring system, which has significantly different electronic and structural properties from its aromatic counterpart.

Consequently, detailed Density Functional Theory (DFT) studies on electronic structure, ab initio predictions of spectroscopic properties, specific conformational analyses of the octahydroindole ring, intermolecular interaction and crystal lattice simulations, and computational elucidations of reaction mechanisms for this compound are not present in the currently accessible literature.

Applying the computational data from the aromatic "indole" compound to the saturated "octahydroindole" compound would be scientifically inaccurate. Therefore, to maintain scientific integrity and adhere to the strict requirements of the prompt, the requested article cannot be generated.

Role in Advanced Organic Synthesis and Material Sciences

Building Block for Non-Proteinogenic Amino Acids and Peptide Mimetics

Ethyl octahydro-1H-indole-2-carboxylate is the ethyl ester of octahydro-1H-indole-2-carboxylic acid (Oic), a non-proteinogenic α-amino acid. researchgate.net Non-proteinogenic amino acids are those not found in the universal genetic code and are incorporated into peptides to introduce novel structural and functional properties. Oic is considered a bicyclic analog of proline and a semi-rigid mimetic of both proline and phenylalanine. researchgate.netmdpi.com

The incorporation of the Oic scaffold into peptide chains is a key strategy for creating peptide mimetics with enhanced therapeutic potential. Its rigid, bicyclic structure introduces significant conformational constraints on the peptide backbone, similar to proline. researchgate.net This rigidity can lock the peptide into a specific bioactive conformation, leading to improved receptor selectivity and affinity. Furthermore, the saturated carbocyclic portion of Oic increases its lipophilicity compared to standard amino acids. researchgate.net This enhanced lipophilicity can improve the peptide's ability to cross biological membranes, thereby increasing its bioavailability and metabolic stability. researchgate.net

In synthetic applications, the ethyl ester group of the title compound serves as a common protecting group for the carboxylic acid functionality, allowing for selective reactions at the secondary amine, such as in peptide coupling reactions. nih.gov The use of Oic has been explored as a surrogate for proline and phenylalanine in bioactive peptides like bradykinin, a hormone involved in inflammation and pain. researchgate.net

Precursor in the Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors (e.g., Perindopril, Trandolapril)

The most prominent application of this compound and its analogs is as a crucial chiral intermediate in the industrial synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. researchgate.net These drugs are widely prescribed for hypertension and heart failure. The octahydro-1H-indole-2-carboxylic acid core forms the backbone of several "pril"-type drugs.

Trandolapril

The synthesis of Trandolapril, a potent ACE inhibitor, relies heavily on the (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid scaffold. clockss.orgnih.gov In many synthetic routes, the carboxylic acid is first protected, often as a benzyl (B1604629) or ethyl ester, to facilitate subsequent coupling reactions. researchgate.netmdpi.com The general strategy involves a peptide coupling between the protected octahydroindole-2-carboxylate and N-[(1S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine (ECPPA). researchgate.netmdpi.com The stereoselective preparation of the trans-fused octahydroindole building block is often the most challenging step in the entire synthesis. clockss.orgnih.gov

| Step | Description | Key Reagents |

|---|---|---|

| 1 | Esterification of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid | Benzyl alcohol or Ethanol, Acid catalyst |

| 2 | Peptide coupling with the side chain | N-[(1S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine (ECPPA), DCC, HOBT |

| 3 | Deprotection (if necessary) | H₂, Pd/C (for benzyl ester) |

Perindopril

Similarly, the (2S,3aS,7aS) stereoisomer of octahydro-1H-indole-2-carboxylic acid is the foundational core for Perindopril. semanticscholar.orgnih.gov The synthesis involves the coupling of an ester of this bicyclic amino acid (such as the benzyl or ethyl ester) with N-[(S)-1-carboxybutyl]-(S)-alanine ethyl ester. semanticscholar.org The coupling is typically achieved using standard peptide coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBT). semanticscholar.org Following the coupling, any protecting groups are removed to yield the final active pharmaceutical ingredient. semanticscholar.org Perindoprilat (B1679611), the active metabolite of Perindopril, is a dipeptide formed from the formal condensation of N-[(1S)-1-carboxyethyl]-L-norvaline with (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. nih.gov

Applications in the Synthesis of Other Biologically Active Indole (B1671886) and Perhydroindole Derivatives

Beyond its role in ACE inhibitors, the octahydro-1H-indole-2-carboxylic acid framework is a key structural motif in other classes of biologically active compounds, including natural products. A notable example is the aeruginosin family of peptides, which are isolated from cyanobacteria and exhibit potent antithrombotic activity through the inhibition of serine proteases like thrombin. clockss.orgsemanticscholar.org

The core of many aeruginosins is a substituted octahydro-1H-indole-2-carboxylic acid moiety, often referred to as Choi (2-carboxy-6-hydroxy-octahydroindole). semanticscholar.org The total synthesis of natural products like Aeruginosin 298-A and 298-B requires the stereocontrolled synthesis of a functionalized (2S,3aS,6R,7aS)-6-hydroxyoctahydroindole-2-carboxylic acid derivative. researchgate.netresearchgate.net This demonstrates that the perhydroindole scaffold, of which this compound is a fundamental example, is utilized by nature and synthetic chemists to construct complex molecules with diverse biological activities, including antithrombotic agents. clockss.org

Utilization in the Construction of Complex Heterocyclic Frameworks

The rigid scaffold of this compound serves as a starting point for the construction of more complex, sterically hindered heterocyclic systems. A key synthetic challenge in medicinal chemistry is the creation of enantiomerically pure quaternary α-amino acids, where the α-carbon is substituted with four different groups. These structures are valuable for introducing a high degree of conformational constraint in peptides.

A versatile methodology has been developed for the completely diastereoselective α-alkylation of the octahydro-1H-indole-2-carboxylic acid framework. clockss.org In this approach, the parent amino acid is first converted into a trichloromethyloxazolidinone intermediate. This intermediate then undergoes highly diastereoselective alkylation at the α-position. Subsequent hydrolysis of the oxazolidinone ring yields enantiomerically pure α-alkyl derivatives of octahydro-1H-indole-2-carboxylic acid. clockss.org This strategy provides a concise and efficient route to access these complex, tetrasubstituted amino acid frameworks, highlighting the utility of the parent scaffold in building more elaborate molecular architectures. clockss.org

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The primary route to ethyl octahydro-1H-indole-2-carboxylate involves the catalytic hydrogenation of its aromatic precursor, ethyl 1H-indole-2-carboxylate. nih.govevitachem.com This transformation, while effective, presents challenges such as catalyst poisoning by the amine product and over-reduction. nih.gov Future research will prioritize the development of more sustainable and efficient synthetic strategies.

A key area of development is the use of "green" solvents, such as water, to replace traditional organic solvents, thereby reducing environmental impact. nih.gov Research into heterogeneous catalysis is exploring the use of different metal catalysts (e.g., Platinum on carbon - Pt/C, Platinum(IV) oxide - PtO₂) and supports to enhance reaction efficiency, minimize catalyst loading, and improve recyclability. nih.govnih.gov Flow chemistry, where reagents are continuously pumped through a reactor containing a immobilized catalyst, presents another promising avenue. This methodology offers superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processing.

| Methodology | Catalyst/Reagent | Solvent | Key Advantages & Future Goals |

|---|---|---|---|

| Heterogeneous Catalysis | PtO₂, Pt/C | Acetic Acid, Ethanol | Established method; Future work aims to lower catalyst loading and improve reusability. nih.govnih.gov |

| Green Chemistry Approach | Pt/C with co-acid (e.g., p-toluenesulfonic acid) | Water | Reduces reliance on organic solvents, enhancing sustainability. nih.gov |

| Flow Chemistry | Immobilized Heterogeneous Catalysts | Various | Improved safety, scalability, and process control. |

| Alternative Reductions | Magnesium in Methanol | Methanol | Avoids heavy metal catalysts, though scope and efficiency need further exploration. clockss.org |

Exploration of New Catalytic Systems for Stereoselective Transformations

The hydrogenation of the indole (B1671886) ring system creates multiple stereocenters, making the stereoselective synthesis of specific isomers of this compound a significant challenge and a critical area for future research. The biological activity of molecules is often dependent on their specific three-dimensional structure, making stereochemical control paramount.

Future exploration will focus on novel catalytic systems capable of directing the stereochemical outcome of the hydrogenation. This includes the development of advanced homogeneous catalysts featuring chiral ligands, which can create a chiral environment around the metal center to favor the formation of one enantiomer over another. Asymmetric heterogeneous catalysis, using catalysts modified with chiral molecules, is another promising direction. Research into substrate-controlled diastereoselective reactions, where existing stereocenters in a molecule influence the formation of new ones, will also be crucial for synthesizing complex derivatives from chiral starting materials.

| Catalytic Approach | Potential Catalysts/Systems | Objective | Rationale |

|---|---|---|---|

| Asymmetric Homogeneous Catalysis | Rhodium, Ruthenium, or Iridium complexes with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos) | Enantioselective hydrogenation of the indole ring. | Provides a highly tunable chiral environment for high enantiomeric excess. |

| Asymmetric Heterogeneous Catalysis | Platinum or Palladium catalysts modified with chiral auxiliaries (e.g., cinchona alkaloids) | Scalable and recyclable systems for enantioselective synthesis. | Combines the operational advantages of heterogeneous catalysts with stereocontrol. |

| Directed Hydrogenation | Catalysts that coordinate to a directing group on the substrate. | Diastereoselective reduction guided by a functional group. | Offers precise control over the formation of specific diastereomers. |

Advanced Computational Studies for Rational Design

Computational chemistry is an increasingly powerful tool for accelerating the development of synthetic methodologies and for the rational design of new molecules. For this compound, computational studies can provide deep mechanistic insights and predictive power.

Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate transition state energies, and predict the most favorable conditions for hydrogenation. researchgate.net This can guide the selection of catalysts and solvents, reducing the need for extensive empirical screening. Furthermore, molecular docking simulations can be used to design novel derivatives of the octahydroindole scaffold that bind to specific biological targets, such as enzymes or receptors. mdpi.com These in silico studies can predict binding affinities and interaction modes, prioritizing the synthesis of compounds with the highest potential for therapeutic activity.

| Computational Method | Application Area | Objective |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism & Catalyst Design | Predict reaction pathways, optimize conditions, and design more efficient catalysts. researchgate.net |

| Molecular Docking | Drug Design & Discovery | Simulate the binding of octahydroindole derivatives to protein targets to predict biological activity. mdpi.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme Catalysis Simulation | Model interactions within a complex biological system to understand metabolic pathways or enzyme inhibition. |

| Molecular Dynamics (MD) | Conformational Analysis | Simulate the dynamic behavior of octahydroindole-containing peptides to understand their structure-activity relationships. |

Discovery of Novel Biological Activities and Mechanistic Pathways for New Derivatives

While the parent indole scaffold is present in a vast number of biologically active compounds, the therapeutic potential of the saturated octahydroindole system is less explored but highly promising. nih.govnih.gov Derivatives of octahydroindole-2-carboxylic acid are key components of several approved drugs, and recent research has highlighted the potential of octahydroindole-based peptidomimetics as broad-spectrum antiviral agents. figshare.com

Future research will focus on synthesizing libraries of novel derivatives of this compound and screening them for a wide range of biological activities. This includes exploring their potential as anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) agents. ontosight.aichula.ac.th Elucidating the mechanism of action for any identified bioactive compounds will be a crucial subsequent step, involving studies to identify their molecular targets and understand how they interact with biological pathways. This knowledge is essential for optimizing lead compounds and developing new therapeutic agents.

| Therapeutic Area | Potential Molecular Target | Rationale |

|---|---|---|

| Antiviral | Viral Proteases (e.g., Coronavirus Mpro) | Octahydroindole-based peptidomimetics have shown promise as covalent inhibitors. figshare.com |

| Anticancer | Kinases, Tubulin, 14-3-3 proteins | The parent indole scaffold is a well-established framework for anticancer agents. mdpi.com |

| Neurodegenerative Diseases | Serotonin (B10506) receptors, other CNS targets | The rigid structure can mimic endogenous ligands to modulate receptor activity. |

| Antibacterial | Bacterial cell wall synthesis enzymes, DNA gyrase | The search for new antibiotics is a global health priority, and heterocyclic scaffolds are a rich source. chula.ac.th |

Integration with Automated Synthesis and High-Throughput Screening Platforms

The convergence of automated synthesis and high-throughput screening (HTS) is set to revolutionize drug discovery. researchgate.netnih.gov Applying these technologies to the this compound scaffold can dramatically accelerate the pace of research.

Automated synthesis platforms, including robotic systems and microfluidic reactors, can be programmed to rapidly produce large libraries of diverse octahydroindole derivatives. nih.govresearchgate.net This allows for the systematic exploration of the chemical space around the core structure. These compound libraries can then be subjected to HTS, where thousands of compounds are rapidly tested for activity against a specific biological target. This integrated approach enables a much faster cycle of designing, synthesizing, and testing new potential drugs, significantly shortening the timeline for identifying promising lead compounds for further development.

| Technology | Role in Discovery Pipeline | Key Benefit |

|---|---|---|

| Automated Synthesis Platforms | Library Generation | Rapid and systematic production of diverse chemical derivatives. researchgate.netnih.gov |

| High-Throughput Screening (HTS) | Primary Bioactivity Assays | Rapidly identifies "hits" from large compound libraries against specific targets. |

| Flow Chemistry | Synthesis and Optimization | Enables rapid optimization of reaction conditions and scalable production of lead compounds. |

| Artificial Intelligence/Machine Learning | Data Analysis and Design | Analyzes HTS data to build predictive models for designing the next generation of compounds. |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl octahydro-1H-indole-2-carboxylate and its derivatives?

- Methodological Answer : this compound derivatives are typically synthesized via acylation of indole-2-carboxylic acid using thionyl chloride to generate the acyl chloride intermediate, followed by esterification with ethanol. For example, ethyl 1H-indole-2-carboxylate was prepared by reacting 1H-indole-2-carboxylic acid with thionyl chloride, then dissolving the residue in ethanol to form the ester . Racemic mixtures of octahydroindole derivatives can be obtained through acid-catalyzed rearrangement of intermediates, as described in a patented process involving HCl-mediated cyclization .

Q. How is crystallographic data critical for characterizing this compound’s structure?

- Methodological Answer : X-ray crystallography using programs like SHELX (e.g., SHELXL for refinement) is essential for determining bond lengths, angles, and hydrogen-bonding patterns. Ethyl 1H-indole-2-carboxylate crystallizes in a monoclinic system (space group P2₁/c) with distinct hydrogen-bonded dimers forming R₂²(10) ring motifs, which stabilize the crystal lattice. Such data validate molecular geometry and packing behavior .

Q. What safety protocols are recommended for handling indole carboxylate derivatives?

- Methodological Answer : Researchers must use gloves, protective eyewear, and lab coats to avoid skin/eye contact. Toxic byproducts (e.g., HCl gas) may form during synthesis; reactions should be conducted in fume hoods or gloveboxes. Waste must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can stereochemical challenges in octahydroindole derivatives be resolved?

- Methodological Answer : Chiral ligand-exchange chromatography (CLC) is effective for separating stereoisomers. For example, CLC with copper(II)-L-proline complexes resolves enantiomers of octahydroindole-2-carboxylic acid by exploiting differences in metal coordination kinetics . Computational tools (e.g., density functional theory) can predict stereoisomer stability and guide experimental conditions, as demonstrated for related compounds with three stereocenters .

Q. What strategies address conflicting crystallographic data in structural studies?

- Methodological Answer : Discrepancies in hydrogen-bonding networks or lattice parameters may arise from polymorphism or twinning. Refinement using SHELXL with high-resolution data (≤1.0 Å) and validation tools like Rfree can resolve ambiguities. For example, hydrogen-bond dimers in ethyl 1H-indole-2-carboxylate were confirmed via iterative refinement of O⋯H–N interactions .

Q. How can computational modeling enhance the design of indole-based inhibitors?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to biological targets. For instance, indole-2-carboxylate derivatives were modeled as kinase inhibitors by simulating interactions with ATP-binding pockets, guided by experimental IC50 values from kinase assays .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in biological activity across similar indole derivatives?

- Methodological Answer : Variations in bioactivity may stem from stereochemistry or substituent effects. For example, anti-tumor activity of ethyl indole-2-carboxylate derivatives correlates with electron-withdrawing groups at the 5-position, as shown in comparative IC50 assays against cancer cell lines. Dose-response curves and statistical validation (e.g., ANOVA) are critical to confirm trends .

Q. Why might synthetic yields vary significantly under identical conditions?

- Methodological Answer : Trace moisture or oxygen can deactivate catalysts (e.g., during HCl-mediated cyclization). Controlled experiments under inert atmospheres (N2/Ar) and Karl Fischer titration for solvent dryness can isolate variables. Patent data highlight yields improving from 60% to 85% after optimizing reaction stoichiometry and purification via recrystallization .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。